2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol
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Overview
Description
2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol is a chemical compound that features a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol typically involves the reaction of 5-fluoropyridine with an appropriate amine and a butanol derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction might be carried out in the presence of sodium hydride or potassium carbonate as the base, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions might involve nucleophiles such as sodium azide or thiourea under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, which can include signaling cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Chloropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol
- 2-{[1-(5-Bromopyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol
- 2-{[1-(5-Iodopyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol
Uniqueness
The uniqueness of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of compounds, making them more effective in biological systems. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from its chlorinated, brominated, and iodinated analogs .
Properties
Molecular Formula |
C12H19FN2O |
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Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-[1-(5-fluoropyridin-3-yl)ethylamino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H19FN2O/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10/h4-6,8-9,12,15-16H,7H2,1-3H3 |
InChI Key |
ISMKWEAFUHHREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC(=CN=C1)F |
Origin of Product |
United States |
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